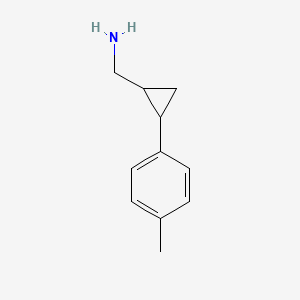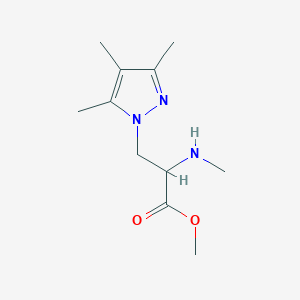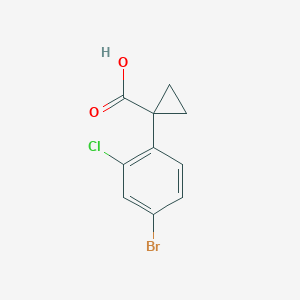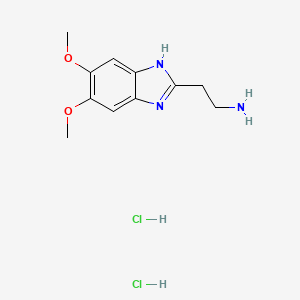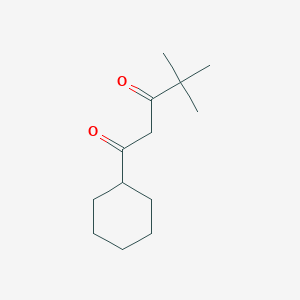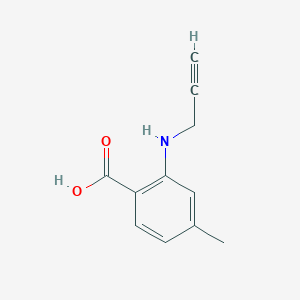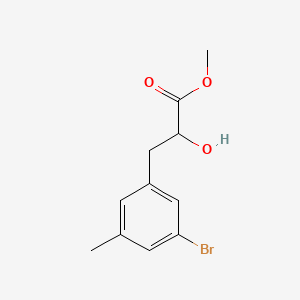![molecular formula C7H11NO2 B13545583 [5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
[5-(Methoxymethyl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methoxymethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C7H11NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both methoxymethyl and methanamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Methoxymethyl)furan-2-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(methoxymethyl)furan-2-ylmethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(Methoxymethyl)furan-2-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(Methoxymethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine.
5-Methylfuran-2-ylmethanamine: A structurally similar compound with a methyl group instead of a methoxymethyl group.
Uniqueness:
Functional Groups: The presence of both methoxymethyl and methanamine groups in this compound provides unique reactivity and interaction profiles compared to its analogs.
Applications: Its specific structural features make it suitable for a wider range of applications in drug development and material science.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C7H11NO2/c1-9-5-7-3-2-6(4-8)10-7/h2-3H,4-5,8H2,1H3 |
InChI Key |
QVFDAZZILIZTSE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)


